molecular formula C5H8O3S B2945077 1-methanesulfonylcyclopropane-1-carbaldehyde CAS No. 1823516-91-1

1-methanesulfonylcyclopropane-1-carbaldehyde

Cat. No.: B2945077
CAS No.: 1823516-91-1
M. Wt: 148.18
InChI Key: IHKURGSAICCFQS-UHFFFAOYSA-N
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Description

1-Methanesulfonylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O3S. It is characterized by a cyclopropane ring substituted with a methanesulfonyl group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include low temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methanesulfonylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methanesulfonylcyclopropane-1-carbaldehyde exerts its effects involves its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methanesulfonyl group can undergo nucleophilic substitution. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfonylcyclopropane-1-carbaldehyde is unique due to the presence of both a methanesulfonyl group and an aldehyde group on the cyclopropane ring.

Properties

IUPAC Name

1-methylsulfonylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-9(7,8)5(4-6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKURGSAICCFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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